- Molecular-Weight-Enlarged Multiple-Pincer Ligands: Synthesis and Application in Palladium-Catalyzed Allylic Substitution ReactionsChemSusChem, 2009, 2(6), 558-574,
Cas no 89756-88-7 (1,3-Bis((diphenylphosphino)methyl)benzene)
89756-88-7 structure
1,3-Bis((diphenylphosphino)methyl)benzene Properties
Names and Identifiers
-
- 1,3-Bis((diphenylphosphino)methyl)benzene
- [3-(diphenylphosphanylmethyl)phenyl]methyl-diphenylphosphane
- 1,3-Bis(diphenylphosphinomethyl)benzene
- Phosphine, [1,3-phenylenebis(methylene)]bis[diphenyl-
- α,α′-Bis(diphenylphosphino)-m-xylene
- [1,3-Phenylenebis(methylene)]bis[diphenyl]phosphine
- 1,1′-[1,3-Phenylenebis(methylene)]bis[1,1-diphenylphosphine] (ACI)
- Phosphine, [1,3-phenylenebis(methylene)]bis[diphenyl- (9CI)
- 1,3-bis[(diphenylphosphino)methyl]benzene
- SCHEMBL15516632
- ({3-[(DIPHENYLPHOSPHANYL)METHYL]PHENYL}METHYL)DIPHENYLPHOSPHANE
- DB-322606
- DTXSID40445895
- [1,3-Phenylenebis(methylene)]bis(diphenylphosphane)
- 2,6-bis(diphenylphosphino-methyl)benzene
- 89756-88-7
- CS-W011533
- AKOS016012265
- +Expand
-
- MFCD16621402
- QLSOZHFOFHARBJ-UHFFFAOYSA-N
- 1S/C32H28P2/c1-5-16-29(17-6-1)33(30-18-7-2-8-19-30)25-27-14-13-15-28(24-27)26-34(31-20-9-3-10-21-31)32-22-11-4-12-23-32/h1-24H,25-26H2
- C1C=CC(P(CC2C=C(CP(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)C2C=CC=CC=2)=CC=1
Computed Properties
- 474.16662489g/mol
- 0
- 0
- 8
- 474.16662489g/mol
- 34
- 467
- 0
- 0
- 0
- 0
- 0
- 1
- 7.2
- 0Ų
Experimental Properties
- 6.95240
- 27.18000
- 50-55 °C
- Fahrenheit: >230 ° f
Celsius: >110 ° c
1,3-Bis((diphenylphosphino)methyl)benzene Price
1,3-Bis((diphenylphosphino)methyl)benzene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Trichlorosilane Solvents: Toluene ; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 10 min, rt; 6 h, rt
Reference
- Carboxylation of pincer PCP platinum methoxide complexes under formation of metalla carbonatesPolyhedron, 2012, 32(1), 24-29,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: (Trifluoromethyl)benzene , Trichlorosilane ; rt → reflux; 3 h, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 15 min
Reference
- A recyclable perfluoroalkylated PCP pincer palladium complexDalton Transactions, 2011, 40(9), 1998-2005,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: 2,4,6-Tris(diphenylamino)-5-fluoro-1,3-benzenedicarbonitrile Solvents: Benzene , Acetonitrile ; 24 h, rt
Reference
- Versatile Visible-Light-Driven Synthesis of Asymmetrical Phosphines and Phosphonium SaltsChemistry - A European Journal, 2020, 26(69), 16374-16382,
1,3-Bis((diphenylphosphino)methyl)benzene Raw materials
- Diphosphine,1,1,2,2-tetraphenyl-
- Phosphine, diphenyl-,potassium salt (1:1)
- 1,3-Bis(bromomethyl)benzene
- m-Xylene Dichloride
- Phosphine oxide, [1,3-phenylenebis(methylene)]bis[diphenyl-
1,3-Bis((diphenylphosphino)methyl)benzene Preparation Products
1,3-Bis((diphenylphosphino)methyl)benzene Related Literature
-
1. Binuclear complexes with ligands based on the 2,6-bis(diphenylphosphinomethyl)benzene framework. Syntheses and crystal structures of [Ir2Cl2(μ-CO){2,6-(Ph2PCH2)2C6H3S}2]·2CH2Cl2, [Ni2{2,6-(Ph2PCH2)2C6H4S}2][PF6]2·Et2O·0.5CH2Cl2 and [Rh2Cl2(CO)2{1,3-(Ph2PCH2)2C6H4}2]Jonathan R. Dilworth,Yifan Zheng,D. Vaughan Griffiths J. Chem. Soc. Dalton Trans. 1999 1877
-
Konstantin A. Kozhanov,Michael P. Bubnov,Vladimir K. Cherkasov,Georgy K. Fukin,Gleb A. Abakumov Dalton Trans. 2004 2957
Recommended suppliers
Amadis Chemical Company Limited
(CAS:89756-88-7)1,3-Bis((diphenylphosphino)methyl)benzene
99%
5g
580.0